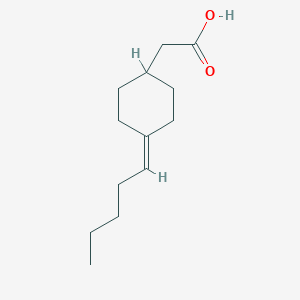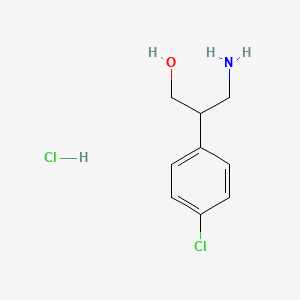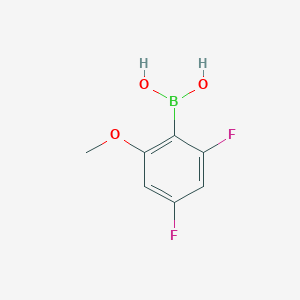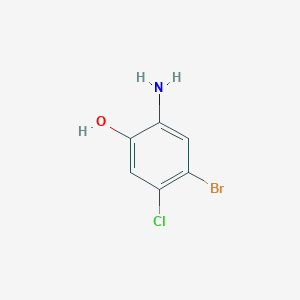
2-Amino-4-bromo-5-chlorophenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-4-bromo-5-chlorophenol is a chemical compound with the molecular weight of 222.47 . It is a product of Ambeed, Inc.
Synthesis Analysis
The synthesis of similar compounds, such as 2-Amino-5-chlorophenol, has been reported in the literature. For instance, 2-Amino-5-chlorophenol can be synthesized from 2-chloro-5-nitrophenol via reduction . It can also be obtained from 1-chloro-4-nitrobenzene by using a bacterial strain LW1 .Molecular Structure Analysis
The IUPAC name of this compound is the same as its common name . Its InChI code is 1S/C6H5BrClNO/c7-3-1-5(9)6(10)2-4(3)8/h1-2,10H,9H2 .Aplicaciones Científicas De Investigación
Corrosion Inhibition
A study by Kaya et al. (2016) explored the corrosion inhibition performances of certain thiazole and thiadiazole derivatives on iron metal through density functional theory (DFT) calculations and molecular dynamics simulations. These inhibitors, including molecules structurally related to 2-Amino-4-bromo-5-chlorophenol, were evaluated for their binding energies on Fe(110) surfaces, indicating their potential application in protecting metals against corrosion (Kaya et al., 2016).
Molecular Electronics and Optics
Nazeer et al. (2020) investigated the electronic and non-linear optical (NLO) properties of 2-bromo-4-chlorophenyl-2-bromobutanoate derivatives through a Pd-catalyzed Suzuki cross-coupling reaction. Frontier molecular orbital analysis and molecular electrostatic potential studies highlighted the reactivity and electronic properties of these compounds, suggesting their utility in developing molecular electronic devices and materials with NLO properties (Nazeer et al., 2020).
Molecular Dynamics and Crystal Structure Analysis
Jin et al. (2013) focused on the hydrogen bonding interactions of 2-aminophenol and 2-amino-4-chlorophenol with acidic compounds to understand their role in molecular binding. This research provides insights into the structural dynamics of these compounds, which could be relevant for designing new materials and pharmaceuticals (Jin et al., 2013).
Environmental Applications
Mukdasai et al. (2016) reported a novel spectrophotometric method for detecting 2-chlorophenol, using derivatives of this compound for solid phase extraction. This study illustrates the potential of these compounds in environmental monitoring and analysis (Mukdasai et al., 2016).
Antimicrobial Agents
A study by Sah et al. (2014) synthesized formazans from a Mannich base of 5-(4-chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole as antimicrobial agents. This research signifies the role of this compound derivatives in developing new antimicrobial compounds (Sah et al., 2014).
Propiedades
IUPAC Name |
2-amino-4-bromo-5-chlorophenol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrClNO/c7-3-1-5(9)6(10)2-4(3)8/h1-2,10H,9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXDRSNMVNIIREK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Br)Cl)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.47 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


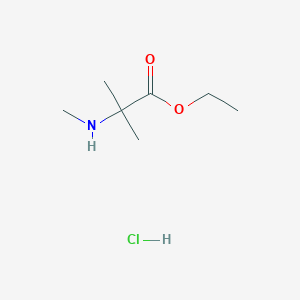


![2-(6-Azaspiro[2.5]octan-1-yl)ethanol hydrochloride](/img/structure/B1381802.png)

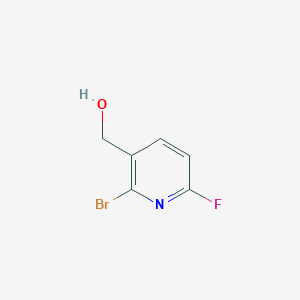
![3-Azabicyclo[3.2.1]octane-8-carbonitrile hydrochloride](/img/structure/B1381806.png)
![tert-Butyl 7-oxo-6-((S)-1-phenylethyl)-2,6-diazabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B1381808.png)
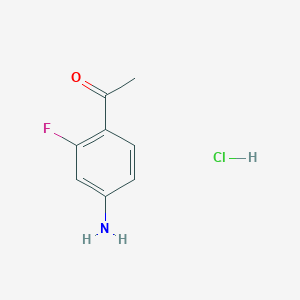
![4'-Butyl-3-methyl-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B1381810.png)
